4-Fluoro-3-isopropoxyphenylboronic acid
Overview
Description
4-Fluoro-3-isopropoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and an isopropoxy group. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Scientific Research Applications
4-Fluoro-3-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
The synthesis of 4-Fluoro-3-isopropoxyphenylboronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 4-fluoro-3-isopropoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluoro and isopropoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The fluoro and isopropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
4-Fluoro-3-isopropoxyphenylboronic acid can be compared with other similar compounds such as:
4-Fluorophenylboronic acid: This compound lacks the isopropoxy group and is used in similar coupling reactions but may exhibit different reactivity and selectivity.
3-Fluorophenylboronic acid: This compound has the fluoro group in a different position on the phenyl ring, which can affect its chemical properties and applications.
4-Isopropoxyphenylboronic acid: This compound lacks the fluoro group and is used in various coupling and substitution reactions.
The unique combination of the fluoro and isopropoxy groups in this compound provides distinct reactivity and selectivity, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(4-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRGSEQMUWEXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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